Bisphosphonates are a class of drugs that have been developed over the past three decades and are known for their strong affinity to calcium ions, which makes them effective in targeting bone mineral. These compounds are chemically stable analogs of inorganic pyrophosphate and are characterized by their resistance to enzymatic hydrolysis due to their P-C-P bond structure4. They are primarily used as antiresorptive agents in the treatment of metabolic bone diseases such as Paget's disease, tumor-associated osteolysis, hypercalcemia, and osteoporosis124.
The mechanism of action of bisphosphonates involves both physicochemical effects on hydroxyapatite crystals and cellular effects on bone-resorbing cells, osteoclasts. Initially, the biological effects of bisphosphonates on calcium metabolism were attributed to their ability to bind to hydroxyapatite crystals, inhibiting their formation and dissolution4. However, it has been discovered that their cellular effects are of greater importance, particularly for the more potent nitrogen-containing bisphosphonates12.
Nitrogen-containing bisphosphonates, such as alendronate, ibandronate, and risedronate, act intracellularly by inhibiting the enzyme farnesyl diphosphate synthase in the mevalonate pathway. This inhibition prevents the post-translational prenylation of small GTPase signaling proteins, such as Ras, which are essential for normal cellular function and osteoclast activity. The lack of prenylation leads to osteoclast apoptosis and, consequently, a reduction in bone resorption23. Bisphosphonates that lack a nitrogen atom do not inhibit protein prenylation but instead seem to induce the formation of cytotoxic metabolites within osteoclasts2.
The primary application of bisphosphonates is in the treatment of bone diseases characterized by increased bone resorption. They are highly effective in treating Paget's disease, a condition with abnormal bone destruction and formation. Bisphosphonates are also used in managing tumor bone disease and preventing skeletal-related events in patients with bone metastases14.
Recent studies have suggested that nitrogen-containing bisphosphonates may also possess antitumor properties. The inhibition of the mevalonate pathway and subsequent effects on protein prenylation could potentially disrupt the function of tumor cells. Although the exact antitumor mechanisms of bisphosphonates are not fully understood, their potential as direct antitumor agents is an area of ongoing research2.
Bisphosphonates have been observed to activate γ,δ T cells, which is a feature of the acute-phase response to bisphosphonate treatment in humans. This immunomodulatory effect could have implications for the use of bisphosphonates in immune-related conditions, although further research is needed to clarify their role in immune system modulation2.
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0